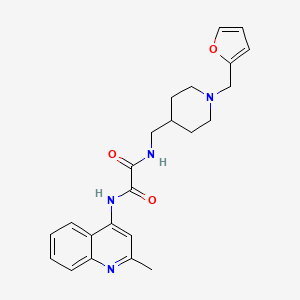

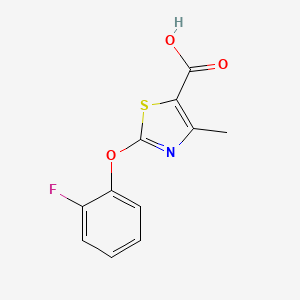

(4-(Methylsulfonyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, piperidones, which serve as precursors to the piperidine ring, have been synthesized and bio-assayed for their varied activity . A four-step synthetic approach has been used to obtain a precursor for a related compound .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved sources, related compounds have been synthesized and evaluated for their varied activity . For example, bioisosteres could be generated via derivatizing the C-4 alkyl chain on the pyrazole ring of a related compound with different electronegative groups .Applications De Recherche Scientifique

Synthesis and Characterization

Antimicrobial Activity

New derivatives, including 2,4-difluorophenyl(piperidin-4-yl)methanone oxime compounds, were synthesized and showed good antimicrobial activity against certain bacterial and fungal strains, suggesting potential for developing new antimicrobial agents (Mallesha & Mohana, 2014).

Crystal Structure Analysis

Studies on compounds like [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime provided insights into their crystal structures, aiding in the understanding of their chemical properties and potential applications (Karthik et al., 2021).

Synthesis Processes

Research has focused on optimizing the synthesis processes for related compounds, enhancing their yield and characterizing their structure through various spectroscopic techniques, which is crucial for their potential application in pharmaceuticals and materials science (Rui, 2010).

Biological and Pharmacological Activities

Antileukemic Activity

Piperidine derivatives have been synthesized and evaluated for their antiproliferative activity against human leukemia cells, with some showing promising results. This highlights the potential of these compounds in cancer research (Vinaya et al., 2011).

Antimicrobial and Antiestrogenic Activities

The synthesis of N-substituted pipradol derivatives has shown potential microbial activities, suggesting these compounds could lead to the development of new antimicrobial agents. Additionally, certain derivatives have demonstrated antiestrogenic activity, indicating potential applications in hormone-related therapies (Ramudu et al., 2017); (Jones et al., 1979).

Material Science and Chemical Properties

- Structural and Theoretical Calculations: Detailed crystallographic and conformational analyses, along with density functional theory (DFT) calculations, have been performed on certain derivatives. These studies provide insights into their molecular structure, electrostatic potential, and physicochemical properties, which are essential for understanding their reactivity and potential applications in material science (Huang et al., 2021).

Orientations Futures

The future directions for this compound could involve further optimization of the chemical structure to increase binding affinity to specific receptors and improve in vivo specific binding in the brain . Additionally, the synthesis of position isomeric piperidones and their derivatives could be explored .

Propriétés

IUPAC Name |

(4-methylsulfonylpiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3NO3S/c1-22(20,21)12-5-7-18(8-6-12)13(19)10-3-2-4-11(9-10)14(15,16)17/h2-4,9,12H,5-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIAOENAKBSPHCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Methylsulfonyl)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

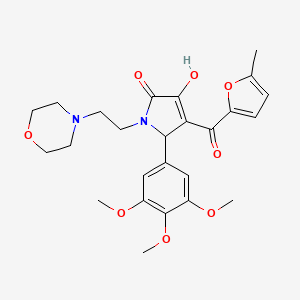

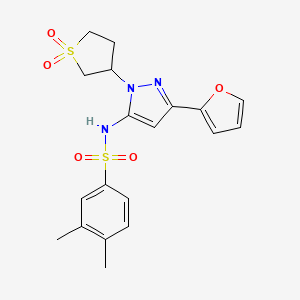

![3-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-enylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2372225.png)

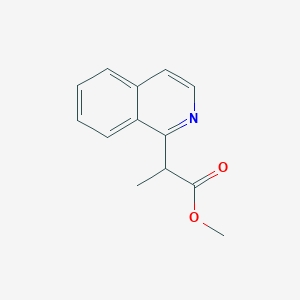

![N-(2,4-dimethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2372226.png)

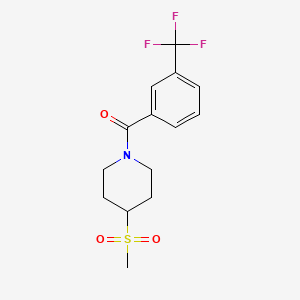

![N-(4-((1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)acetamide](/img/structure/B2372232.png)